molecular formula C2H7N3 B1195345 Methylguanidine CAS No. 471-29-4

Methylguanidine

Cat. No. B1195345
CAS RN: 471-29-4
M. Wt: 73.1 g/mol
InChI Key: CHJJGSNFBQVOTG-UHFFFAOYSA-N
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Description

Methylguanidine (MG) is a guanidine in which one of the amino hydrogens of guanidine itself is substituted by a methyl group . It is a guanidine compound deriving from protein catabolism and is also a product of putrefaction .


Synthesis Analysis

Methylguanidine is synthesized from creatinine concomitant with the synthesis of hydrogen peroxide from endogenous substrates in peroxisomes . The reaction between an amine and a carbodiimide is one of the most atom-economical methods of synthesizing guanidines .


Molecular Structure Analysis

The molecular formula of Methylguanidine is CH3NHC(=NH)NH2·HCl . Its molecular weight is 109.56 . The structure of Methylguanidine can be formally presented as the molecules consisting simultaneously of two functionalities: aminal and imine .


Chemical Reactions Analysis

A large number of metabolites involved in various metabolic pathways change significantly between groups with different Glomerular Filtration Rates (GFRs). These include metabolites involved in tryptophan or pyrimidine metabolism .


Physical And Chemical Properties Analysis

It is a solid substance soluble in water .

Scientific Research Applications

  • Anti-inflammatory Properties : Methylguanidine demonstrates potent anti-inflammatory effects. For instance, it has been shown to significantly reduce paw swelling, pleural exudates formation, mononuclear cell infiltration, and histological injury in models of acute inflammation. It is suggested that these effects could be related to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 activity, as well as a reduction in tumor necrosis factor-alpha (TNF-alpha) release (Marzocco et al., 2004).

  • Antioxidant Activities : A study compared the antioxidant activities of aminoguanidine, methylguanidine, and guanidine, finding that methylguanidine produced concentration-dependent inhibition of free radicals or metabolites in stimulated human leukocytes and in cell-free systems (Yildiz et al., 1998).

  • Role in Mutagenesis : Methylguanidine is linked to the powerful and widely used mutagen N-methyl-N-nitro-N-nitrosoguanidine (nitrosoguanidine), which is used to direct mutagenesis and study chromosome replication (Guerola et al., 1971).

  • Diabetic Vascular Dysfunction : Methylguanidine is compared with aminoguanidine in their ability to inhibit diabetic vascular dysfunction. The study suggests a role for increased nitric oxide production in the pathogenesis of early diabetic vascular dysfunction (Tilton et al., 1993).

  • Use as a Peroxidative Marker : Methylguanidine is suggested as a measure of the peroxidative state, with studies showing decreased serum antioxidant activity in hemodialysis patients. It supports the use of methylguanidine as a peroxidative marker (Nagase et al., 1996).

  • Neurotoxic and Nephrotoxic Properties : Methylguanidine is known as a nephrotoxin and neurotoxin. The antiepileptic agent zonisamide has been found to scavenge hydroxyl radicals generated from methylguanidine, indicating a potential protective effect against convulsive disorders (Noda et al., 2016).

  • Biosynthesis in Various Organs : Methylguanidine synthesis has been observed in various organs such as the liver, kidney, and muscle. Creatinine is identified as a precursor for methylguanidine synthesis (Nagase et al., 1985).

  • Effect on Cardiac Pacemaker Fibers : Methylguanidine affects the pacemaker fibers in the sinus node of rabbit hearts, indicating its influence on heart rate and rhythm (Taira & Marshall, 1967).

  • Role in Active Oxygen Production : It's shown that methylguanidine can be a product of creatinine oxidation, suggesting its role in active oxygen production and indicating it as a potential indicator of peroxidation in vivo (Nagase et al., 1986).

  • Distribution in Renal Failure : The distribution and elimination of methylguanidine vary with the progression of renal failure, impacting its accumulation in the body (Yokozawa et al., 1989).

Safety And Hazards

Methylguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

A panel of metabolites (including hydroxyaparagine, pseudouridine, C-glycosyltryptophan, erythronate, N-acetylalanine, and 7-methylguanidine) for estimating GFR was selected for future testing in targeted analyses . This could provide more insight into the underlying pathophysiologic processes that may contribute to the progression of Chronic Kidney Disease (CKD), lead to improvements in the estimation of GFR, and provide potential therapeutic targets to improve kidney function .

properties

IUPAC Name

2-methylguanidine
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InChI

InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJJGSNFBQVOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3
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DSSTOX Substance ID

DTXSID4020872
Record name 1-Methylguanidine
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Molecular Weight

73.10 g/mol
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Physical Description

Colorless deliquescent solid; [Merck Index], Solid
Record name Methylguanidine
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Solubility

1.78 mg/mL
Record name Methylguanidine
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Vapor Pressure

3.28 [mmHg]
Record name Methylguanidine
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Product Name

Methylguanidine

CAS RN

471-29-4
Record name Methylguanidine
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Record name N-methylguanidine
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Record name METHYLGUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,110
Citations
G Yildiz, AT Demiryürek… - British journal of …, 1998 - Wiley Online Library
The objective of this study was to investigate the ability of aminoguanidine, methylguanidine and guanidine to inhibit free radicals or metabolites generated by either stimulated human …
Number of citations: 145 bpspubs.onlinelibrary.wiley.com
EA Werner, J Bell - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… the solvent, a crystalline residue of pure methylguanidine hydrochloride. The dry salt is very … cit.) gives mp 194-195" for the corresponding platinum salt prepared from methylguanidine …
Number of citations: 164 pubs.rsc.org
I Greenwald - Journal of the American Chemical Society, 1919 - ACS Publications
… Methylguanidine is one of the most toxic substances claimed … been accumulated to indicate that methylguanidine is not present in … Methylguanidine was first obtained from physiological …
Number of citations: 17 pubs.acs.org
H Endo, K Takahashi - Nature, 1973 - nature.com
Druckrey 1 and Sander 2 suggested that N-nitroso compounds may be formed intragastrically by reaction of nitrites with secondary amines or alkylureas present in ingested foods and …
Number of citations: 46 www.nature.com
R Sorrentino, L Sautebin, A Pinto - Life sciences, 1997 - Elsevier
… methylguanidine and guanidine act as non selective inhibitors of both nitric oxide synthases (P>0.4 for both methylguanidine … The lack of selectivity of methylguanidine and guanidine in …
Number of citations: 18 www.sciencedirect.com
S Marzocco, R Di Paola, I Serraino, R Sorrentino… - European journal of …, 2004 - Elsevier
… the effects of methylguanidine on rat paw edema and lung injury associated with carrageenan injection. In particular, we have investigated the effect of methylguanidine on (1) paw …
Number of citations: 70 www.sciencedirect.com
KO Nakamura, K Ienaga, T Yokozawa, N Fujitsuka… - Nephron, 1991 - karger.com
… distribution of methylguanidine with the progression of renal failure after methylguanidine loading… Tojo S: Role of active oxygen on methylguanidine synthesis in isolated rat hepatocytes. …
Number of citations: 118 karger.com
S Giovannetti, PL Balestri… - Archives of Internal …, 1973 - jamanetwork.com
Methylguanidine (MG) has been demonstrated to be elevated in serum of uremic patients and its retention, per unit of serum creatinine concentration, to be higher in the anuric patients …
Number of citations: 183 jamanetwork.com
P Calza, C Medana, C Baiocchi, E Pelizzetti - Applied Catalysis B …, 2006 - Elsevier
The photo-induced transformation of methyl and methyl acetic acid guanidine derivatives, which are the decomposition products of several pollutants, was studied adopting titanium …
Number of citations: 12 www.sciencedirect.com
N FUJINAKA, Y MASUDA… - GANN Japanese Journal …, 1976 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals and Apparatuses Methylguanidine hydrochloride used was of special reagent grade from Tokyo Kasei Ind., Co., Tokyo. It was dried before use …
Number of citations: 22 www.jstage.jst.go.jp

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